p-Toluquinone

Description

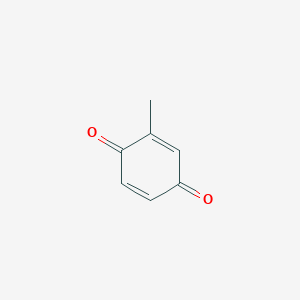

Structure

3D Structure

Properties

IUPAC Name |

2-methylcyclohexa-2,5-diene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O2/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTWDKFNVVLAELH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060290 | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow solid; [HSDB] Yellow, gold colored, or light green crystalline solid; [MSDSonline] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Slightly soluble in water; soluble in ethanol and ether, Very sol in acetone, ethyl acetate, alcohol, ether, and benzene; soluble in hot water | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.08 @ 75.5 °C/4 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.03 [mmHg] | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3125 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

YELLOW PLATES OR NEEDLES, YELLOW LEAFLETS OR NEEDLES | |

CAS No. |

553-97-9 | |

| Record name | Methyl-1,4-benzoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=553-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1,4-benzoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405002 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadiene-1,4-dione, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Methyl-p-benzoquinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl-p-benzoquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VF06HB6AZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

69 °C | |

| Record name | 2-METHYL-1,4-BENZOQUINONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5495 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Synthesis of p-Toluquinone from Cresol Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of synthetic routes for producing p-Toluquinone, a valuable intermediate in the synthesis of various fine chemicals and pharmaceuticals, from the three isomers of cresol (B1669610): p-cresol (B1678582), m-cresol (B1676322), and o-cresol (B1677501). This document details experimental protocols, presents quantitative data for comparative analysis, and illustrates key reaction pathways and workflows.

Executive Summary

The synthesis of this compound (2-methyl-1,4-benzoquinone) from cresol is a pivotal transformation in organic chemistry. The choice of the starting cresol isomer significantly influences the synthetic strategy. Direct oxidation is the most straightforward approach for p-cresol, employing reagents like Fremy's salt or Salcomine catalysts. The conversion of m-cresol is efficiently achieved through a copper-catalyzed aerobic oxidation. The synthesis from o-cresol is more complex, involving either a multi-step process via a hydroquinone (B1673460) intermediate or a direct electrochemical oxidation. This guide offers detailed methodologies for these key transformations to aid researchers in selecting and implementing the most suitable pathway for their specific needs.

Synthesis from p-Cresol via Direct Oxidation

The most direct route to this compound is the oxidation of p-cresol. This section details two effective methods: the Teuber reaction using Fremy's salt and a catalytic aerobic oxidation using Salcomine.

Fremy's Salt (Teuber) Oxidation

The Teuber reaction, which utilizes Fremy's salt (dipotassium nitrosodisulfonate), is a classic and highly selective method for the oxidation of phenols to quinones.[1] The reaction proceeds through a radical mechanism.

A general procedure for the Fremy's salt oxidation of a phenol (B47542) to a p-benzoquinone is as follows:

-

Preparation of Reagents: Prepare a solution of the phenol (1.0 eq.) in a suitable solvent such as diethyl ether, acetone, or methanol. In a separate, large vessel, prepare a buffered aqueous solution of Fremy's salt (a slight excess, typically 2.2 eq.) and a phosphate (B84403) buffer (e.g., sodium dihydrogen phosphate).[2]

-

Reaction Execution: Add the phenol solution to the vigorously stirred Fremy's salt solution at room temperature. The reaction is typically rapid, as indicated by a color change from the purple of Fremy's salt to a reddish-brown.[2]

-

Work-up and Purification: After the reaction is complete (typically monitored by TLC), the quinone product is extracted from the aqueous phase using an organic solvent like chloroform (B151607) or dichloromethane. The combined organic extracts are then washed, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude this compound can be further purified by crystallization or column chromatography.

Salcomine-Catalyzed Aerobic Oxidation

Salcomine, a cobalt(II)-salen complex, is an effective catalyst for the aerobic oxidation of phenols to p-benzoquinones, offering a greener alternative by using molecular oxygen as the terminal oxidant.[3]

The following is a general protocol for the Salcomine-catalyzed aerobic oxidation of phenols:

-

Catalyst Preparation/Activation: Salcomine can be synthesized or purchased. The "inactive" brick-red form can be activated by dissolving it in a coordinating solvent or by adding an axial ligand.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the p-cresol (1.0 eq.) in a suitable solvent (e.g., chloroform, methanol). Add the Salcomine catalyst (typically 1-10 mol%).[3]

-

Reaction Execution: Purge the flask with oxygen and maintain a positive pressure of O₂ using a balloon or by bubbling a gentle stream of oxygen through the reaction mixture. Stir the solution at room temperature.

-

Monitoring and Work-up: Monitor the reaction progress by TLC. Upon completion, the solvent is removed, and the crude product can be purified by column chromatography to isolate this compound.

Synthesis from m-Cresol via Copper-Catalyzed Oxidation

A patented process describes the efficient synthesis of this compound from m-cresol using a copper(I) halide catalyst and molecular oxygen in a mixed solvent system. This method is notable for its high conversion and selectivity.

Experimental Protocol

The following protocol is adapted from the procedure described in US Patent 5,932,753:

-

Reaction Setup: In a pressure-resistant reactor, charge m-cresol (1.0 eq.), a copper(I) halide catalyst (e.g., CuCl, 0.01 to 2.0 mol per mol of m-cresol), and a mixed solvent of a ketone (e.g., acetone) and acetonitrile. The weight ratio of the mixed solvent to m-cresol is typically between 1 and 30.

-

Reaction Execution: Pressurize the reactor with a gas containing molecular oxygen (e.g., air) and heat to the desired reaction temperature (e.g., 60-120 °C). Stir the reaction mixture for a specified duration.

-

Work-up and Isolation: After the reaction, cool the reactor and release the pressure. The this compound product can be isolated by standard procedures such as distillation or crystallization.

Synthesis from o-Cresol

The synthesis of this compound from o-cresol is less direct and can be achieved through a multi-step chemical synthesis or a direct electrochemical oxidation.

Multi-step Synthesis via Toluquinol Intermediate

This pathway involves the initial formation of a substituted hydroquinone (toluquinol) derivative from o-cresol, which is then oxidized to this compound. A key intermediate is 2-bromo-5-methylbenzene-1,4-diol.[4]

-

Bromination: To a solution of o-cresol (1.0 eq.) in acetic acid at 0 °C, add bromine (2.0 eq.) dropwise over 15 minutes. Stir the reaction mixture at 25 °C for 1 hour.[4] This procedure is for the synthesis of a dibrominated species, and modifications would be needed to optimize for the desired monobrominated intermediate. A subsequent reduction and oxidation would be required to yield this compound.

A general method for the oxidation of a hydroquinone to a quinone involves dissolving the hydroquinone in a suitable solvent and treating it with a mild oxidizing agent, such as ferric chloride or silver oxide. The product is then isolated by extraction and purified.

Direct Electrochemical Oxidation

A more direct route from o-cresol involves electrochemical oxidation using a copper and cobalt co-catalyst system.

-

Electrolysis Setup: In an undivided electrochemical cell equipped with suitable electrodes (e.g., a graphite (B72142) anode and a stainless steel cathode), place an aqueous solution containing o-cresol, CuSO₄, and a catalytic amount of CoSO₄.

-

Execution: Apply a constant current or potential and conduct the electrolysis at a controlled temperature (e.g., 50 °C). The reaction progress can be monitored by techniques such as HPLC.

-

Work-up: After the electrolysis, the this compound product can be extracted from the electrolyte using an organic solvent and purified.

Data Presentation

The following tables summarize the quantitative data for the different synthetic routes described.

Table 1: Synthesis of this compound from p-Cresol

| Method | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Teuber Reaction | Fremy's Salt | Water/Ether | Room Temp. | < 1 hour | Typically Good to High | [1],[2] |

| Catalytic Oxidation | Salcomine / O₂ | Chloroform | Room Temp. | Variable | Substrate Dependent | [3] |

Table 2: Synthesis of this compound from m-Cresol

| Method | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Catalytic Oxidation | Copper(I) Halide | Acetone/Acetonitrile | 60-120 | Pressurized O₂/Air | High Conversion & Selectivity | US5932753A |

Table 3: Synthesis of this compound from o-Cresol

| Method | Key Reagents/Catalysts | Solvent | Temperature (°C) | Selectivity/Yield (%) | Reference |

| Multi-step Synthesis | Br₂, then Oxidant | Acetic Acid, etc. | 0-25 (Bromination) | - | [4] |

| Electrochemical | CuSO₄, CoSO₄ | Water | 50 | >50% Selectivity |

Visualizations

Reaction Pathways

Caption: Overview of synthetic routes from cresol isomers to this compound.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Fremy's Salt Oxidation Mechanism

Caption: Radical mechanism for the Teuber reaction.

References

An In-depth Technical Guide to the Chemical Properties and Reactivity of p-Toluquinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Toluquinone, also known as methyl-1,4-benzoquinone, is a quinone derivative of toluene (B28343) that serves as a versatile intermediate in organic synthesis. Its reactive α,β-unsaturated ketone framework makes it a valuable precursor for the synthesis of a wide range of compounds, including pigments, dyes, and pharmacologically active molecules.[1] This technical guide provides a comprehensive overview of the chemical properties, reactivity, and relevant biological interactions of this compound, with a focus on data-driven insights and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a light yellow to golden-yellow crystalline solid with a characteristic pungent odor.[2] It is classified as a methyl-substituted 1,4-benzoquinone.[1] The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₆O₂ | [3] |

| Molecular Weight | 122.12 g/mol | [3] |

| Melting Point | 66-67 °C | [4] |

| Boiling Point | 187.52 °C (estimate) | [4] |

| Density | 1.080 g/cm³ | [4] |

| Appearance | Light yellow to golden yellow crystals | [1][2] |

| Solubility | Insoluble in water; soluble in ethanol (B145695) and ether. | [4] |

| ¹H NMR (CDCl₃) | δ ~2.1 (s, 3H, CH₃), ~6.6-6.8 (m, 3H, vinyl H) | [5] |

| ¹³C NMR | (Predicted) Carbonyl carbons ~187 ppm, vinyl carbons ~133-146 ppm, methyl carbon ~16 ppm. | |

| Infrared (IR) | Carbonyl (C=O) stretch ~1660 cm⁻¹, C=C stretch ~1620 cm⁻¹ | [6][7] |

| UV-Vis (in Ethanol) | λmax ~245, 250, 290 nm | [6] |

| Mass Spectrum (m/z) | 122 (M⁺), 94, 66, 54 |

Reactivity of this compound

The reactivity of this compound is dominated by its electrophilic nature, arising from the two electron-withdrawing carbonyl groups conjugated with the double bonds. This makes it susceptible to attack by nucleophiles and an active participant in cycloaddition reactions.

Diels-Alder Reaction

As a dienophile, this compound readily undergoes [4+2] cycloaddition reactions with conjugated dienes to form bicyclic adducts. The electron-withdrawing nature of the carbonyl groups activates the double bonds for this reaction. A classic example is the reaction with cyclopentadiene.

Michael Addition (Conjugate Addition)

This compound is an excellent Michael acceptor. Nucleophiles preferentially attack the β-carbon of the α,β-unsaturated ketone system (1,4-addition) rather than the carbonyl carbon (1,2-addition). This reaction is fundamental to the synthesis of various substituted hydroquinones and quinones.

Reaction with Amines (e.g., Aniline): Primary and secondary amines react with this compound via Michael addition to yield aminohydroquinones, which can be further oxidized to the corresponding aminoquinones.

Reaction with Thiols (e.g., Cysteine): Thiol-containing compounds, such as the amino acid cysteine, readily add to this compound. This reaction is of biological significance as it represents a mechanism by which quinones can react with proteins.

Redox Behavior

Quinones are well-known for their ability to undergo reversible reduction. This compound can be reduced to the corresponding hydroquinone, toluhydroquinone. The standard reduction potential for the two-electron, two-proton reduction of p-benzoquinone is approximately +0.7 V versus the standard hydrogen electrode (SHE). The reduction potential of this compound is expected to be slightly lower (less positive) due to the electron-donating nature of the methyl group. This redox cycling is a key aspect of the biological activity of some quinones.

Experimental Protocols

Synthesis of this compound from o-Toluidine[2]

Materials:

-

o-Toluidine (B26562) (20 g)

-

Water (600 mL)

-

Concentrated Sulfuric Acid (160 g, 80 mL)

-

Potassium Dichromate (53 g total) or Sodium Dichromate (60 g total)

-

Ether

-

Calcium Chloride

Procedure:

-

A solution of 20 g of o-toluidine in a mixture of 600 mL of water and 160 g of concentrated sulfuric acid is placed in a stout beaker immersed in an ice-water bath.

-

With continuous stirring, 20 g of finely powdered potassium dichromate is added in ~1 g portions over one hour, maintaining the temperature below 10 °C. Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added from a dropping funnel.

-

The mixture is left in a cool place overnight.

-

A further 33 g of potassium dichromate (or a solution of 40 g of sodium dichromate in 200 mL of water) is added under the same conditions as in step 2.

-

After four to five hours, the mixture is extracted three times with ether.

-

The combined ethereal solution is dried with calcium chloride, and the ether is removed by evaporation.

-

The crude this compound is purified by steam distillation or sublimation.

Yield: Approximately 19 g (82% of theory).

General Protocol for Diels-Alder Reaction[2][9][10]

Materials:

-

This compound (1.0 eq)

-

Diene (e.g., cyclopentadiene, 1.1 eq)

-

Anhydrous solvent (e.g., toluene or xylene)

-

Round-bottom flask with reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

-

Add the diene to the solution.

-

Heat the reaction mixture to reflux and maintain for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by vacuum filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

General Protocol for Michael Addition[11]

Materials:

-

This compound (1.0 eq)

-

Nucleophile (e.g., diethyl malonate, 1.1 eq)

-

Base (catalytic amount, e.g., sodium ethoxide)

-

Anhydrous solvent (e.g., ethanol)

-

Round-bottom flask

Procedure:

-

To a round-bottom flask, add this compound and the anhydrous solvent.

-

Add the nucleophile to the stirred solution.

-

Add a catalytic amount of the base.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Once the reaction is complete, neutralize the base with a dilute acid.

-

The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Biological Significance and Signaling Pathway Involvement

While this compound itself is primarily a synthetic intermediate, its reduced form, toluhydroquinone , has been shown to modulate inflammatory signaling pathways. Studies have indicated that toluhydroquinone can suppress the production of inflammatory mediators by inhibiting the Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[8]

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Toluhydroquinone has been shown to inhibit the phosphorylation of key components in this pathway, thereby preventing NF-κB activation.[8]

The MAPK pathways are a set of parallel signaling cascades that regulate a wide range of cellular processes, including inflammation, cell proliferation, and apoptosis. Toluhydroquinone has been observed to reduce the phosphorylation of key kinases in the MAPK pathways, such as Akt, thus dampening the inflammatory response.[8]

Conclusion

This compound is a reactive and versatile chemical intermediate with significant applications in organic synthesis. Its electrophilic nature dictates its reactivity, primarily through Diels-Alder and Michael addition reactions. The detailed experimental protocols provided in this guide offer a practical basis for its synthesis and utilization in a laboratory setting. Furthermore, the biological activity of its reduced form, toluhydroquinone, in modulating key inflammatory signaling pathways highlights the potential for developing novel therapeutic agents based on this chemical scaffold. This guide serves as a comprehensive resource for researchers and professionals in drug development and chemical sciences, providing a solid foundation for further investigation and application of this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. sciforum.net [sciforum.net]

- 3. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 553-97-9 [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. p-Benzoquinone, 2-methyl- [webbook.nist.gov]

- 7. This compound(553-97-9) IR Spectrum [chemicalbook.com]

- 8. Experimental and Theoretical Reduction Potentials of Some Biologically Active ortho-Carbonyl para-Quinones - PMC [pmc.ncbi.nlm.nih.gov]

p-Toluquinone (CAS 553-97-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluquinone, with the CAS number 553-97-9, is a significant chemical intermediate and a subject of extensive research in medicinal chemistry, materials science, and diagnostics. This technical guide provides an in-depth overview of its physicochemical properties, detailed experimental protocols for its synthesis, purification, and analysis, and a thorough exploration of its proposed biological mechanisms of action. This document aims to serve as a comprehensive resource for professionals engaged in research and development involving this compound and related compounds.

Physicochemical Properties

This compound, also known as 2-methyl-1,4-benzoquinone, is a yellow to yellowish-green crystalline solid.[1][2] It is characterized by the following properties:

| Property | Value | Reference(s) |

| CAS Number | 553-97-9 | [3] |

| IUPAC Name | 2-methylcyclohexa-2,5-diene-1,4-dione | [3] |

| Molecular Formula | C₇H₆O₂ | [3][4] |

| Molecular Weight | 122.12 g/mol | [3][5] |

| Melting Point | 66-70 °C | [6][7] |

| Boiling Point | 186.6 °C at 760 mmHg | [8] |

| Density | 1.173 g/cm³ | [1][8] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, ethyl acetate, and benzene.[1][9] | |

| Appearance | Yellow to yellowish-green crystalline solid | [1][2] |

| Odor | Pungent | [1] |

Experimental Protocols

Synthesis of this compound from o-Toluidine (B26562)

This protocol describes the oxidation of o-toluidine to this compound using potassium or sodium dichromate as the oxidizing agent.

Materials:

-

o-Toluidine

-

Concentrated sulfuric acid

-

Potassium dichromate or Sodium dichromate

-

Deionized water

-

Ether

-

Anhydrous calcium chloride

-

Ice

Procedure:

-

In a large beaker, prepare a solution of 20 g of o-toluidine in a mixture of 600 mL of water and 160 g (80 mL) of concentrated sulfuric acid.

-

Immerse the beaker in an ice-water bath and begin continuous stirring.

-

Over the course of one hour, add 20 g of finely powdered potassium dichromate in small portions (approximately 1 g at a time). Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added dropwise. Ensure the temperature does not rise above 10 °C.

-

After the initial addition, leave the mixture in a cool place overnight.

-

The next day, add a further 33 g of potassium dichromate or a solution of 40 g of sodium dichromate in 200 mL of water under the same temperature-controlled conditions.

-

After four to five hours, extract the reaction mixture three times with ether.

-

Combine the ethereal extracts and dry over anhydrous calcium chloride.

-

Remove the ether by evaporation to obtain the crude this compound.

-

Purify the crude product by steam distillation or sublimation. The purified this compound will form orange-yellow needles.[1]

Expected Yield: Approximately 19 g (82% of theoretical yield).[1]

Purification by Recrystallization

This protocol provides a general yet detailed procedure for the purification of this compound by recrystallization from a suitable solvent like heptane (B126788) or ethanol.[10]

Materials:

-

Crude this compound

-

Heptane or Ethanol (reagent grade)

-

Erlenmeyer flasks

-

Heating mantle or hot plate

-

Buchner funnel and filter flask

-

Filter paper

-

Ice bath

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of the chosen solvent (heptane or ethanol) to the flask, just enough to wet the solid.

-

Gently heat the mixture to the boiling point of the solvent while stirring to dissolve the solid. Add small portions of hot solvent until the this compound is completely dissolved. Avoid adding excess solvent to ensure a good yield.

-

If there are any insoluble impurities, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

-

Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

-

Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal precipitation.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.

-

Dry the crystals rapidly under a vacuum, for instance, in a desiccator over P₂O₅.[10]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

This proposed HPLC method is based on common practices for the analysis of quinone compounds and can be used for purity assessment and quantification of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Deionized water (HPLC grade)

-

Formic acid or Acetic acid (optional, for pH adjustment)

Chromatographic Conditions (Isocratic Method):

-

Mobile Phase: A mixture of acetonitrile and water (e.g., 50:50 v/v). The exact ratio may need to be optimized based on the specific column and system. A small amount of acid (e.g., 0.1% formic acid) can be added to improve peak shape.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

Procedure:

-

Prepare a standard stock solution of this compound in the mobile phase.

-

Prepare sample solutions by dissolving the this compound to be analyzed in the mobile phase.

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard and sample solutions and record the chromatograms.

-

Identify the this compound peak by comparing the retention time with that of the standard.

-

Quantify the this compound content by comparing the peak area of the sample with that of the standard.

Biological Activity and Signaling Pathways

This compound's biological activity is primarily attributed to its ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular responses.

Redox Cycling and Oxidative Stress

Quinones like this compound can be reduced by cellular reductases to semiquinone radicals. These radicals can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) anions. This futile cycle, known as redox cycling, leads to a significant increase in intracellular ROS, causing oxidative stress.[11][12]

Caption: Redox cycling of this compound leading to superoxide generation.

Activation of the Keap1-Nrf2 Signaling Pathway

The oxidative stress induced by this compound is a potent activator of the Keap1-Nrf2 signaling pathway, a primary cellular defense mechanism against oxidative damage. ROS can oxidize critical cysteine residues on Keap1, leading to its conformational change and the release of Nrf2. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and cytoprotective genes.

Caption: Proposed activation of the Keap1-Nrf2 pathway by this compound.

Induction of Apoptosis

High levels of oxidative stress induced by this compound can overwhelm cellular defense mechanisms, leading to programmed cell death, or apoptosis. This is often mediated through the intrinsic (mitochondrial) pathway, involving the release of cytochrome c and the activation of a cascade of caspases.

Caption: Proposed intrinsic pathway of apoptosis induced by this compound.

Antimicrobial Mechanism of Action

The antimicrobial properties of quinones are believed to stem from their ability to disrupt bacterial cell membranes and interfere with cellular respiration.

Caption: Proposed antimicrobial workflow of this compound.

Applications in Research and Development

This compound serves as a versatile building block in organic synthesis, particularly in the pharmaceutical and dye industries.[13] Its reactivity makes it a valuable precursor for the synthesis of more complex molecules.[13] In drug development, its biological activities, including its potential as an antimicrobial and its role in redox modulation, are areas of active investigation.[13]

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[3] It is also toxic if swallowed.[6] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound.[1] It should be stored in a cool, dark, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[6][9]

Conclusion

This compound (CAS 553-97-9) is a compound of significant interest due to its diverse applications and biological activities. This guide has provided a comprehensive overview of its properties, detailed experimental protocols, and insights into its mechanisms of action. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this important molecule. Further research into the specific signaling pathways and therapeutic potential of this compound is warranted and is expected to yield valuable discoveries.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. nacalai.com [nacalai.com]

- 3. people.chem.umass.edu [people.chem.umass.edu]

- 4. personal.tcu.edu [personal.tcu.edu]

- 5. This compound CAS#: 553-97-9 [m.chemicalbook.com]

- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 7. mt.com [mt.com]

- 8. Thymoquinone induces apoptosis through activation of caspase-8 and mitochondrial events in p53-null myeloblastic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | 553-97-9 [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. web.mnstate.edu [web.mnstate.edu]

- 13. Effect of naturally isolated hydroquinone in disturbing the cell membrane integrity of Pseudomonas aeruginosa MTCC 741 and Staphylococcus aureus MTCC 740 - PMC [pmc.ncbi.nlm.nih.gov]

p-Toluquinone: A Technical Guide to its Antioxidant and Antimicrobial Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluquinone (2-methyl-1,4-benzoquinone), a significant chemical intermediate, is emerging as a molecule of interest for its potential biological activities. This technical guide provides an in-depth analysis of the antioxidant and antimicrobial properties of this compound, drawing upon available data for the compound and its close structural analogs. While direct quantitative data for this compound is limited in publicly accessible literature, this guide synthesizes existing knowledge on related benzoquinones to provide a comprehensive overview of its likely efficacy and mechanisms of action. This document details experimental protocols for assessing its bioactivity and visualizes the key signaling pathways involved, offering a foundational resource for researchers in drug discovery and development.

Introduction

Quinones are a class of organic compounds that are widely distributed in nature and are involved in crucial biological processes, including electron transport and oxidative phosphorylation.[1] Their chemical structure, characterized by a fully conjugated cyclic dione (B5365651) system, endows them with redox activity, allowing them to act as both oxidizing and reducing agents. This dual nature is the foundation of their biological effects, which range from antioxidant and anti-inflammatory to antimicrobial and cytotoxic.[1]

This compound, a methyl-substituted derivative of 1,4-benzoquinone, serves as a versatile building block in the synthesis of pharmaceuticals and dyes.[2] Its potential as a bioactive agent is an area of growing research, driven by the known therapeutic properties of other quinone derivatives.[1] This guide aims to consolidate the current understanding of this compound's antioxidant and antimicrobial potential, providing a technical framework for its further investigation.

Antioxidant Properties

The antioxidant activity of quinones is complex, as they can exhibit both antioxidant and pro-oxidant effects depending on their concentration, the cellular environment, and the presence of metal ions.[3][4] At low concentrations, quinones can act as radical scavengers, while at higher concentrations, they may participate in redox cycling, leading to the generation of reactive oxygen species (ROS).[4]

Quantitative Data

Table 1: Antioxidant Activity of a Structurally Related Benzoquinone Derivative

| Compound | Assay | IC50 Value | Reference |

|---|

| 2,6-disubstituted tert-butyl-1,4-benzoquinone | ORAC | Comparable to Trolox |[5] |

Mechanism of Antioxidant Action

The primary antioxidant mechanism of quinones involves the donation of a hydrogen atom or an electron to neutralize free radicals. This process converts the quinone into a more stable semiquinone or hydroquinone (B1673460) form.

A key signaling pathway implicated in the cellular response to quinone-induced oxidative stress is the Keap1-Nrf2-ARE pathway.[6][7] Under normal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. However, in the presence of electrophiles like this compound, cysteine residues in Keap1 are modified, leading to the dissociation of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[8]

Antimicrobial Properties

Quinones are known to possess a broad spectrum of antimicrobial activities against bacteria and fungi.[8] Their mechanism of action is often multifactorial, involving the generation of ROS, disruption of cellular membranes, and inhibition of essential enzymes.[6][8]

Quantitative Data

Table 2: Antimicrobial Activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone (B12736771) (Zones of Inhibition in mm)

| Microorganism | Zone of Inhibition (mm) | Reference |

|---|---|---|

| Salmonella spp. | 10 - 20 | [9][10] |

| Proteus spp. | 10 - 20 | [9][10] |

| Pseudomonas aeruginosa | 20 | [9][10] |

| Klebsiella pneumoniae | 10 - 20 | [9][10] |

| Escherichia coli | 10 - 20 | [9][10] |

| Staphylococcus aureus | 10 - 20 | [9][10] |

| Shigella dysenteriae | 10 - 20 | [9][10] |

| Cryptococcus neoformans | Inactive |[9][10] |

Mechanism of Antimicrobial Action

The antimicrobial activity of quinones is attributed to several mechanisms:

-

Generation of Reactive Oxygen Species (ROS): Similar to their pro-oxidant activity in mammalian cells, quinones can undergo redox cycling within microbial cells, leading to the production of superoxide (B77818) anions and hydrogen peroxide. This induces oxidative stress, damaging cellular components like DNA, proteins, and lipids.[3]

-

Disruption of Cell Membrane and Wall: Quinones can interact with and disrupt the integrity of microbial cell membranes and walls. This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.[6] For Gram-positive bacteria, the interaction is primarily with the peptidoglycan layer, while in Gram-negative bacteria, the lipopolysaccharide layer of the outer membrane is a key target.

-

Inhibition of Essential Enzymes: The electrophilic nature of quinones allows them to react with nucleophilic groups (e.g., sulfhydryl groups of cysteine residues) in microbial enzymes, leading to their inactivation and the disruption of vital metabolic pathways.[8]

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging activity of a compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

Preparation of Test Sample: Prepare a stock solution of this compound in methanol. From this stock, prepare a series of dilutions to obtain different concentrations for testing.

-

Assay:

-

Add 100 µL of the DPPH solution to each well of a 96-well plate.

-

Add 100 µL of the different concentrations of this compound or the positive control to the respective wells.

-

For the blank, add 100 µL of methanol.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the sample concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

This compound

-

Bacterial/Fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

-

96-well microplates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Culture the microorganism overnight and then dilute the culture in the appropriate broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of two-fold dilutions in the broth in a 96-well plate.

-

Inoculation: Add the standardized inoculum to each well containing the different concentrations of this compound. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion

This compound presents a promising scaffold for the development of novel therapeutic agents, leveraging its inherent redox properties to exert antioxidant and antimicrobial effects. While a comprehensive quantitative dataset for this compound itself is not yet available, the existing literature on related benzoquinones strongly supports its potential bioactivity. The dual nature of its antioxidant/pro-oxidant activity and its multi-faceted antimicrobial mechanisms, including ROS generation and disruption of cellular integrity, make it a compelling subject for further investigation. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a robust framework for researchers to systematically evaluate the therapeutic potential of this compound and its derivatives. Future studies should focus on generating specific quantitative data for this compound to build upon this foundational knowledge and accelerate its journey from a chemical intermediate to a potential clinical candidate.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. PROOXIDANT ACTIVITIES OF ANTIOXIDANTS AND THEIR IMPACT ON HEALTH - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Concurrent Reactive Oxygen Species Generation and Aneuploidy Induction Contribute to Thymoquinone Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessment of Biological Activity of Low Molecular Weight 1,4-Benzoquinone Derivatives [mdpi.com]

- 6. msjonline.org [msjonline.org]

- 7. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Antimicrobial activity of 2,5-dihydroxy-3-methyl-1,4-benzoquinone from Embelia schimperi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Solubility of p-Toluquinone in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of p-Toluquinone (also known as 2-methyl-1,4-benzoquinone) in various organic solvents. Due to a scarcity of publicly available quantitative solubility data for this compound, this document presents qualitative solubility information and detailed experimental protocols for its determination. To provide a valuable point of reference, quantitative solubility data for the parent compound, 1,4-benzoquinone (B44022), is also included.

Qualitative Solubility of this compound

This compound is a yellow crystalline solid that is generally considered to be soluble in a range of common organic solvents. It is reported to be soluble in ethanol, ether, acetone, ethyl acetate, and benzene. Conversely, it is described as being insoluble or only slightly soluble in water. For purification purposes, this compound can be crystallized from heptane (B126788) or ethanol.

Quantitative Solubility Data

Table 1: Quantitative Solubility of 1,4-Benzoquinone in Select Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 mL) |

| Ethanol | 25 | ~10 |

| DMSO | 25 | ~30 |

| DMF | 25 | ~30 |

Note: This data is for 1,4-benzoquinone and should be used as an estimate for this compound. Actual solubility will vary.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound in specific organic solvents, the following experimental protocols are provided. These methods are widely accepted and can be adapted to the specific compound and solvent of interest.

Shake-Flask Gravimetric Method

This method is a reliable and straightforward approach for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure saturation.

-

Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator in a temperature-controlled environment is recommended.

-

-

Separation of Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-weighed, calibrated pipette. It is crucial to avoid transferring any solid particles. Filtration through a solvent-compatible syringe filter can also be employed.

-

-

Gravimetric Analysis:

-

Transfer the collected supernatant to a pre-weighed, dry evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.

-

Once the solvent is fully evaporated, re-weigh the evaporating dish containing the dried this compound.

-

-

Calculation:

-

The mass of the dissolved solid is the final weight of the dish minus the initial weight of the empty dish.

-

Solubility can then be expressed in various units, such as g/L or mg/mL.

-

UV/Vis Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound in the desired solvent with known concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear and follow the Beer-Lambert Law.

-

-

Preparation of Saturated Solution:

-

Follow the same procedure as in the shake-flask method (Section 3.1.1) to prepare a saturated solution.

-

-

Analysis of the Saturated Solution:

-

Withdraw a small, known volume of the clear supernatant.

-

Dilute the supernatant with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the solubility of this compound using the shake-flask method.

Caption: General workflow for determining this compound solubility.

An In-depth Technical Guide on the Discovery and History of p-Toluquinone

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Toluquinone, a methylated benzoquinone, has been a compound of interest for over a century, playing a role in the development of synthetic chemistry and continuing to be a valuable building block in modern organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailing its early synthesis and key scientific milestones. The document includes a compilation of its physicochemical properties, detailed experimental protocols for its synthesis from various precursors, and an exploration of its historical and contemporary applications.

Introduction

This compound, systematically named 2-methyl-1,4-benzoquinone, is a yellow crystalline solid with the chemical formula C₇H₆O₂. Its structure, featuring a quinone ring with a methyl substituent, imparts it with a unique reactivity profile that has been exploited in a wide range of chemical transformations. Historically significant in the era of synthetic dye chemistry, this compound continues to be a relevant molecule, particularly as an intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] This guide aims to provide a detailed technical resource for researchers, scientists, and drug development professionals, covering the historical context of its discovery, its synthesis, and its key properties.

Discovery and Historical Context

The discovery of this compound is rooted in the burgeoning field of synthetic organic chemistry in the latter half of the 19th century. This era was marked by the exploration of coal tar derivatives and the development of novel synthetic dyes.[2][3] While a single definitive "discovery" paper for this compound is not readily identifiable, early syntheses were reported in the late 1800s.

Historical records suggest that the synthesis of toluquinone was achieved through the oxidation of substituted toluene (B28343) derivatives. A notable early method involved the oxidation of ortho-toluidine. Key contributions to the synthesis of toluquinone from o-toluidine (B26562) were made by Nietzki in 1882 , Schnitzer in 1887 , and Clark in 1892 .[4] These early syntheses were part of a broader investigation into the chemistry of quinones, a class of compounds that was gaining importance for their color properties and reactivity. The development of synthetic methods for quinones was a significant advancement, moving away from reliance on natural sources for these important chemical entities.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₆O₂ | [5] |

| Molecular Weight | 122.12 g/mol | [5] |

| Appearance | Yellow crystalline solid | [5] |

| Melting Point | 67-69 °C | [4] |

| Boiling Point | Sublimes | [6] |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone, and benzene. | [5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data | Reference |

| ¹H NMR (CDCl₃) | δ 6.74 (d, J=10.2 Hz, 1H), 6.67 (q, J=1.6 Hz, 1H), 6.61 (d, J=10.2 Hz, 1H), 2.06 (d, J=1.6 Hz, 3H) | [7][8] |

| ¹³C NMR (CDCl₃) | δ 187.6, 187.0, 146.2, 136.9, 133.4, 16.1 | [9][10] |

| Infrared (IR) | ν (cm⁻¹): ~3050 (C-H stretch, aromatic), ~1670 (C=O stretch, conjugated ketone), ~1620 (C=C stretch, aromatic), ~1375 (C-H bend, methyl) | [11][12] |

| UV-Vis (in Ethanol) | λmax 244 nm, 249 nm, 255 nm, 308 nm | [5] |

Experimental Protocols for Synthesis

Several methods have been developed for the synthesis of this compound. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Below are detailed protocols for two common historical syntheses.

Synthesis from o-Toluidine

This method, one of the earliest reported, involves the oxidation of o-toluidine using a strong oxidizing agent like potassium dichromate in an acidic medium.

Experimental Protocol:

-

In a stout beaker, dissolve 20 g of o-toluidine in a mixture of 600 mL of water and 160 g (87 mL) of concentrated sulfuric acid.

-

Immerse the beaker in an ice-water bath and begin continuous stirring.

-

Over the course of one hour, add 20 g of finely powdered potassium dichromate in small portions (approximately 1 g at a time), ensuring the temperature does not exceed 10 °C. Alternatively, a solution of 20 g of sodium dichromate in 100 mL of water can be added dropwise.

-

After the addition is complete, leave the mixture in a cool place overnight.

-

The following day, add a further 33 g of potassium dichromate (or a solution of 40 g of sodium dichromate in 200 mL of water) under the same temperature-controlled conditions.

-

After four to five hours, extract the mixture three times with diethyl ether.

-

Dry the combined ethereal solution with anhydrous calcium chloride.

-

Remove the ether by evaporation to yield the crude this compound.

-

Purify the product by steam distillation or sublimation to obtain orange-yellow needles. The expected yield is approximately 19 g (82% of theory), with a melting point of 67 °C.[1]

Synthesis from p-Cresol (B1678582)

The direct oxidation of p-cresol offers another route to this compound. Various oxidizing agents can be employed for this transformation.

Experimental Protocol (General):

Note: Specific reagents and conditions can vary. This is a generalized procedure.

-

Dissolve p-cresol in a suitable solvent (e.g., acetic acid, acetone).

-

Add a solution of an oxidizing agent, such as chromium trioxide or potassium dichromate, in a controlled manner, maintaining a low temperature with an ice bath.

-

After the reaction is complete (monitored by TLC), quench the reaction by adding a reducing agent (e.g., sodium bisulfite) to destroy excess oxidant.

-

Extract the product into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Visualizations

The synthesis of this compound can be approached from several different starting materials. The following diagrams illustrate the logical workflow of these synthetic pathways.

Caption: Synthetic routes to this compound from various precursors.

Caption: General experimental workflow for the synthesis of this compound.

Applications

Historically, the primary interest in quinones was for their use as dyes and pigments. The vibrant colors and reactivity of these compounds made them attractive targets for the nascent chemical industry of the 19th century.

In contemporary science, this compound serves as a versatile building block in organic synthesis. Its dienophilic nature makes it a useful reagent in Diels-Alder reactions for the construction of complex polycyclic systems.[13] Furthermore, it is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[1] The quinone moiety is a common structural feature in many natural products with interesting biological activities, and synthetic routes to these compounds often involve intermediates like this compound.

Conclusion

This compound, a compound with a rich history intertwined with the development of synthetic organic chemistry, remains a valuable tool for the modern chemist. From its early synthesis in the late 19th century to its current applications in the synthesis of complex molecules, this compound exemplifies the enduring legacy of foundational chemical discoveries. This guide has provided a comprehensive overview of its history, properties, and synthesis, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. Synthesis of Toluquinone and Toluhydroquinone [erowid.org]

- 2. CN110642723A - Synthesis method of p-nitro-o-toluidine - Google Patents [patents.google.com]

- 3. US2135368A - Method of preparing quinone - Google Patents [patents.google.com]

- 4. US2731478A - Process for the manufacture of benzoquinone - Google Patents [patents.google.com]

- 5. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. auremn.org [auremn.org]

- 8. Nuclear magnetic resonance coupling constants in p-benzoquinones - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 9. scs.illinois.edu [scs.illinois.edu]

- 10. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 11. p-Benzoquinone, 2-methyl- [webbook.nist.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quinone - Wikipedia [en.wikipedia.org]

The Natural Realm of p-Toluquinone and Its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural occurrence, experimental analysis, and biological significance of p-toluquinone and its structurally related analogs. Quinones are a class of organic compounds widely distributed in nature, playing crucial roles in biological systems ranging from cellular respiration to defense mechanisms. This document serves as a comprehensive resource, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological pathways to facilitate advanced research and development.

Natural Occurrence of this compound and Key Analogs

This compound (2-methyl-1,4-benzoquinone) and its analogs are secondary metabolites found across various kingdoms of life, including plants, fungi, and insects. Their natural distribution is diverse, with specific compounds often characteristic of particular species.

This compound (Methyl-1,4-benzoquinone) This compound has been identified in several fungal species and at least one insect species. Its presence in these organisms suggests roles in defense or metabolic processes. Natural sources include:

-

Fungi: Hydropisphaera erubescens, Penicillium solitum, and Nectria erubescens.[1]

-

Insects: Uloma tenebrionoides.[1]

Thymoquinone (B1682898) Thymoquinone is arguably the most extensively studied analog of this compound, renowned for its wide range of pharmacological properties.[2] It is the primary bioactive component of black seed oil.[3]

-

Primary Source: The seeds of Nigella sativa (black cumin) are the most well-known and abundant natural source of thymoquinone.[2]

-

Other Plant Sources: Thymoquinone is also found in several genera within the Lamiaceae family, including Monarda, Thymus, and Satureja.[2][3] Traces have also been detected in the Cupressaceae family.[2]

2,5-Dimethyl-p-benzoquinone This analog is also found in various natural sources, where it often functions as a defensive metabolite.

-

Insects: It is a known component of the defensive secretions of some arthropods.

-

Fungi and Algae: It has been reported in certain fungi and the brown alga Perithalia capillaris.

Toluquinol (2-methylhydroquinone) Toluquinol is the reduced, hydroquinone (B1673460) form of this compound. Hydroquinones and quinones often exist in a redox equilibrium in biological systems.

-

Marine Fungi: Toluquinol has been isolated from the culture broth of the marine fungus Penicillium sp.

Data Presentation: Natural Sources and Quantitative Analysis

The concentration of these quinones can vary significantly depending on the source, growing conditions, and extraction methods.

| Compound | Natural Source | Family | Part/Organism Type | Reported Concentration/Yield |

| This compound | Hydropisphaera erubescens | Nectriaceae | Fungus | Not specified |

| Penicillium solitum | Aspergillaceae | Fungus | Not specified | |

| Uloma tenebrionoides | Tenebrionidae | Insect | Not specified | |

| Thymoquinone | Nigella sativa | Ranunculaceae | Seeds | 0.20% (Ajmer nigella-20 variety)[4]; up to 1881 mg/kg (dry weight)[5] |

| Monarda didyma | Lamiaceae | Inflorescences | Up to 3564 mg/kg (dry weight)[5] | |

| Monarda media | Lamiaceae | Aerial parts | Up to 2674 mg/kg (dry weight)[5] | |

| Satureja montana | Lamiaceae | Aerial parts | Detectable amounts (≥1 mg/kg)[5] | |

| 2,5-Dimethyl-p-benzoquinone | Perithalia capillaris | Sporochnaceae | Brown Alga | Not specified |

| Various Insects | - | Defensive Secretion | Not specified | |

| Toluquinol | Penicillium sp. | Aspergillaceae | Marine Fungus | Not specified |

Experimental Protocols

The isolation, characterization, and evaluation of this compound and its analogs involve a series of standardized laboratory procedures.

Extraction and Purification of Quinones from Fungal Cultures

This protocol outlines a general workflow for obtaining quinone metabolites from fungal sources.

-

Fungal Cultivation:

-

Media: Grow the selected fungal strain (e.g., Penicillium sp.) in a suitable liquid medium such as Potato Dextrose Broth (PDB) or Malt Extract Broth (MEB).

-

Incubation: Incubate the culture in flasks on a rotary shaker (e.g., 150 rpm) at a controlled temperature (e.g., 25-28°C) for a period sufficient for secondary metabolite production (typically 14-21 days).

-

-

Extraction:

-

Separation: Separate the fungal mycelium from the culture broth by filtration.

-

Broth Extraction: Transfer the filtered broth to a separatory funnel and perform a liquid-liquid extraction, typically three times with an equal volume of a non-polar solvent like ethyl acetate (B1210297).

-

Mycelial Extraction: Freeze-dry the collected mycelia, grind it into a fine powder, and extract with a solvent such as methanol (B129727) or ethyl acetate with shaking for an extended period (e.g., 24 hours).

-

-

Purification:

-

Concentration: Combine the crude extracts and concentrate them to dryness using a rotary evaporator.

-

Chromatography: Purify the crude extract using a combination of chromatographic techniques. A common first step is silica (B1680970) gel column chromatography. For further purification, size-exclusion chromatography on a Sephadex LH-20 column using methanol as the eluent is effective for removing impurities.

-

-

Characterization:

Biological Activity Assessment

Antioxidant Activity Assays The ability of quinones to scavenge free radicals is a key aspect of their biological activity.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a common spectrophotometric method.

-

Prepare a solution of the test compound at various concentrations.

-

Add a solution of DPPH in a suitable solvent (e.g., methanol).

-

Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (around 517 nm).

-

The scavenging activity is calculated as the percentage of DPPH discoloration. The IC50 value (concentration required to scavenge 50% of DPPH radicals) is determined.[7]

-

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method measures the reduction of the ABTS radical cation.

-

Generate the ABTS radical cation by reacting ABTS with potassium persulfate.

-

Add the test compound to the ABTS radical solution.

-

Measure the decrease in absorbance at a specific wavelength (around 734 nm).

-

Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[7]

-

Cytotoxicity Assays These assays determine the effect of the compounds on the viability of cancer cell lines.

-

MTT/XTT Assay: This colorimetric assay measures cellular metabolic activity.

-

Seed cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate and allow them to adhere.

-

Treat the cells with various concentrations of the test compound for a specified time (e.g., 24, 48, 72 hours).

-

Add the MTT or XTT reagent to each well and incubate. Viable cells with active metabolism convert the reagent into a colored formazan (B1609692) product.

-

Solubilize the formazan crystals and measure the absorbance using a microplate reader.

-

Cell viability is expressed as a percentage of the control, and the IC50 value (concentration that inhibits 50% of cell growth) is calculated.

-

Signaling Pathways Modulated by this compound Analogs

Quinones are redox-active molecules that can interact with various cellular components, thereby modulating critical signaling pathways involved in cell fate and immune response.

QsrR-Mediated Quinone Sensing in Bacteria

In bacteria like Staphylococcus aureus, the transcriptional repressor QsrR acts as a sensor for quinone-induced stress. This mechanism allows the bacterium to detoxify harmful quinones.

Under normal conditions, a QsrR dimer binds to a specific palindromic DNA sequence in the promoter region of detoxification genes, repressing their transcription. When the cell is exposed to quinones (e.g., menadione), the electrophilic quinone molecule covalently modifies a critical cysteine residue (Cys-5 or Cys-4) on the QsrR protein through S-quinonization or S-alkylation.[8][9][10] This modification induces a conformational change in the QsrR dimer, causing it to dissociate from the DNA.[11] The release of the repressor allows for the transcription of downstream genes that encode quinone detoxification enzymes, such as dioxygenases and reductases, enabling the cell to neutralize the threat.[12]

Thymoquinone-Induced Apoptosis via p53

Thymoquinone has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, often through mechanisms involving the tumor suppressor protein p53.

Upon treatment, thymoquinone can induce cellular stress, leading to the stabilization and activation of p53. Activated p53 then acts as a transcription factor, upregulating the expression of target genes like p21WAF1, which promotes cell cycle arrest, typically at the G1 phase.[13] Concurrently, p53 activation can alter the balance of pro-apoptotic and anti-apoptotic proteins from the Bcl-2 family. Specifically, it can increase the expression of pro-apoptotic members (like Bax) and decrease the expression of anti-apoptotic members (like Bcl-2).[13] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade (e.g., Caspase-3), ultimately executing the apoptotic program.[14] Studies show this pathway is active in human colorectal and breast cancer cells.[13][15]

Toll-Like Receptor 4 (TLR4) Signaling

While not directly demonstrated for this compound, related quinone compounds can trigger inflammatory responses through pathways like the Toll-like receptor 4 (TLR4) signaling cascade. TLR4 is a key pattern-recognition receptor in the innate immune system.[16][17]

The pathway is initiated when a ligand binds to the TLR4 receptor complex, which includes MD-2 and CD14.[16] This binding event triggers the recruitment of intracellular adaptor proteins. TLR4 is unique in that it can initiate two downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[18]

-

MyD88-dependent pathway: This pathway leads to the activation of NF-κB and MAP kinases (like JNK and p38), resulting in the production of pro-inflammatory cytokines such as TNF-α and IL-6.[19][20]

-

TRIF-dependent pathway: This pathway, which occurs after TLR4 internalization into endosomes, leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).[17]

The activation of these pathways by quinone-like molecules can lead to significant inflammatory and neurological responses.

References

- 1. Methyl-1,4-benzoquinone | C7H6O2 | CID 11122 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Therapeutic Potential and Pharmaceutical Development of Thymoquinone: A Multitargeted Molecule of Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. Identification, validation and quantification of thymoquinone in conjunction with assessment of bioactive possessions and GC-MS profiling of pharmaceutically valuable crop Nigella (Nigella sativa L.) varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. Antioxidant Activity of Natural Hydroquinones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]